molecular formula C8H12N2O2S B1284780 3-(aminomethyl)-N-methylbenzenesulfonamide CAS No. 808761-43-5

3-(aminomethyl)-N-methylbenzenesulfonamide

Cat. No.: B1284780
CAS No.: 808761-43-5
M. Wt: 200.26 g/mol
InChI Key: FMVLDCBNRZZNPH-UHFFFAOYSA-N
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Description

3-(aminomethyl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Uses

  • Anti-HIV Activity : Derivatives of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide have been synthesized as potential anti-HIV agents. These compounds displayed promising anti-HIV-1 activity, exemplified by one derivative showing an effective concentration (EC50) value of 15 μM and weak cytotoxic effects (Brzozowski & Sa̧czewski, 2007).

  • Spectroscopic and Structural Studies : Molecular structure, vibrational wavenumbers, NMR chemical shifts, and UV–vis electronic absorption wavelengths of related sulfonamide molecules have been studied. These studies aid in understanding the structural geometry and electronic properties of these compounds (Alaşalvar et al., 2018).

  • Antibacterial and Anti-Inflammatory Properties : Synthesis of sulfonamides bearing 1,4-benzodioxin ring showed potential antibacterial properties and therapeutic relevance for inflammatory ailments. The synthesized compounds demonstrated good inhibitory activity against various bacterial strains (Abbasi et al., 2017).

  • Coordination Geometry Control in Chemistry : The strong intermolecular hydrogen bonding between amine and sulfonamide units influences coordination geometries in metal complexes. This insight is significant for designing metal complexes with specific properties (White et al., 1999).

  • DNA Binding and Anticancer Activity : Copper(II)-sulfonamide complexes have been studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These studies are crucial for the development of new anticancer drugs (González-Álvarez et al., 2013).

  • Synthesis and Anticancer Property : The synthesis of certain sulfonamide derivatives has shown unexpected results, leading to novel compounds with potential anticancer properties (Zhang & Shi-jie, 2010).

  • Treatment of Diabetes : Derivatives of N-(3-amino-4-methylbenzenesulfonyl)-N-cyclohexylurea have been studied in the treatment of diabetes, demonstrating a hypoglycemic effect and a potential for therapeutic use (Pollen et al., 1960).

  • Pharmacological Evaluation as Anti-inflammatory Agents : Aminobenzensulfonamides derivatives of mefenamic acid have been synthesized and evaluated for their anti-inflammatory activity, showing significant therapeutic potential (Mahdi, 2008).

Properties

IUPAC Name

3-(aminomethyl)-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-10-13(11,12)8-4-2-3-7(5-8)6-9/h2-5,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVLDCBNRZZNPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588470
Record name 3-(Aminomethyl)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808761-43-5
Record name 3-(Aminomethyl)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(Step 1) To a 40% methylamine methanol solution (5 ml) was added 3-cyanobenzenesulfonyl chloride (0.88 g) at 0° C., and the mixture was stirred at room temperature for 2 hr. The solvent was evaporated under reduced pressure, saturated brine was added, and the mixture was extracted with ethyl acetate. The solvent was evaporated under reduced pressure. 10% Palladium carbon powder (0.46 g) was added to a solution (10 ml) of the residue in ethanol, and the mixture was stirred overnight under a hydrogen atmosphere (1 atm). The solution was filtered through celite. The solvent was evaporated under reduced pressure. The residue was purified by basic silica gel column chromatography (ethyl acetate) to give 3-(aminomethyl)-N-methylbenzenesulfonamide (0.38 g) as a colorless oil.
Name
methylamine methanol
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One

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